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Compound of Interest

Compound Name: ML 145

Cat. No.: B15602883

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) for investigating the potential off-target effects of ML145.

Frequently Asked Questions (FAQS)

Q1: What is the primary molecular target of ML145?

Al: The primary and well-established molecular target of ML145 is the human G protein-
coupled receptor 35 (GPR35).[1][2][3] ML145 acts as a potent and selective antagonist of
GPR35.[2][3][4]

Q2: Is ML145 an inhibitor of the Cdc42 GTPase?

A2: There is some confusion in the scientific literature regarding the activity of ML145.
However, the consensus is that ML145 is a selective GPR35 antagonist and is distinct from
ML141, which is an inhibitor of the Cdc42 GTPase.[1] These are separate molecules with
different chemical structures and primary biological targets. To avoid ambiguity in experimental
design and interpretation, it is crucial to source ML145 from a reputable supplier and confirm its
identity.

Q3: What is the known selectivity profile of ML1457?
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A3: ML145 exhibits high selectivity for human GPR35 over the closely related G protein-
coupled receptor GPR55, with over 1000-fold greater selectivity.[1] The IC50 for GPR55 is
reported to be 21.7 uM, compared to approximately 20.1 nM for GPR35.[1]

Q4: Is ML145 active against rodent GPR35?

A4: No, ML145 demonstrates significant species specificity. It has high potency for human
GPR35 but shows little to no activity at the rodent orthologs.[1] This is a critical consideration
for the design of in vivo studies, as rodent models may not be suitable for evaluating the on-
target effects of ML145.

Q5: What are the known downstream signaling pathways of GPR35 that are inhibited by
ML1457

A5: GPR35 activation by an agonist can initiate several downstream signaling cascades. As a
competitive antagonist, ML145 blocks these pathways. The primary signaling pathways include
G protein-dependent pathways (coupling to Gai/o and Gal12/13) and a G protein-independent
pathway involving -arrestin recruitment.[1] Inhibition of these pathways by ML145 can affect
downstream effectors such as ERK1/2.[4]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro
experiments with ML145.
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Problem

Possible Cause

Suggested Solution

No or low antagonist activity
observed in an in vitro GPR35

assay.

Species Mismatch: The assay
is being performed with rodent

cells or receptors.

ML145 is not active against
rodent GPR35. Ensure the
assay utilizes human GPR35
or cell lines endogenously
expressing the human

receptor.[1]

Compound Insolubility: ML145
may have precipitated out of

the aqueous assay buffer.

Prepare a high-concentration
stock solution in an organic
solvent like DMSO and then
dilute it into the final aqueous
assay medium. Ensure the
final DMSO concentration is
low (typically < 0.5%) and
consistent across all
conditions, including vehicle

controls.[1]

Compound Degradation:
ML145 may be unstable in

solution.

It is recommended to prepare
fresh solutions of ML145 for
each experiment. If using a
stock solution, aliquot and
store at -20°C or -80°C and
avoid repeated freeze-thaw

cycles.[1]

Incorrect Assay Conditions:
The agonist concentration
used to stimulate the receptor

may be too high.

Perform an agonist dose-
response curve to determine
the EC80 concentration. Use
this concentration for
antagonist inhibition assays to
ensure a sufficient window for
observing a rightward shift in
the agonist dose-response

curve.[1]

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/pdf/ML_145_off_target_effects_and_specificity_testing.pdf
https://www.benchchem.com/pdf/ML_145_off_target_effects_and_specificity_testing.pdf
https://www.benchchem.com/pdf/ML_145_off_target_effects_and_specificity_testing.pdf
https://www.benchchem.com/pdf/ML_145_off_target_effects_and_specificity_testing.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

High background signal in the

assay.

Non-specific Binding: ML145
may be binding to other
components in the assay, such

as the plate or other proteins.

Include appropriate controls,
such as cells not expressing
GPR35, to assess non-specific
effects. Consider adding a
small amount of a non-ionic
surfactant like Pluronic F-68
(0.01-0.1%) to the assay buffer

to reduce non-specific binding.

[1]

Cell Health Issues: Unhealthy
or stressed cells can lead to a
high background signal.

Ensure cells are in the
logarithmic growth phase and
have high viability. Optimize
cell seeding density and

culture conditions.

Inconsistent results between

experiments.

Variability in Reagent
Preparation: Inconsistent
preparation of ML145 solutions

or other reagents.

Prepare larger batches of
reagents where possible and
aliquot for single use to ensure
consistency. Always prepare
fresh dilutions of ML145 for

each experiment.

Cell Passage Number: High
passage numbers can lead to
phenotypic drift and altered

receptor expression levels.

Use cells with a consistent and
low passage number for all

experiments.

Quantitative Data Summary

The following table summarizes the available quantitative data for ML145.

Parameter Value Assay Species

IC50 20.1 nM [B-arrestin recruitment Human

Selectivity vs. GPR55  >1000-fold Not specified Human

IC50 (GPR55) 21.7 uM Not specified Human

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/pdf/ML_145_off_target_effects_and_specificity_testing.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Experimental Protocols
Off-Target Screening Protocol (General Approach)

While specific off-target screening data for ML145 is not publicly available, a general approach
to assess its selectivity is to use commercially available screening panels.

Objective: To identify potential off-target interactions of ML145 by screening it against a broad
range of kinases and other GPCRs.

Methodology:

o Compound Preparation: Prepare a high-concentration stock solution of ML145 (e.g., 10 mM)
in 100% DMSO.

e Panel Selection:

o Kinase Panel Screening (e.g., KinaseProfiler™): Submit the compound for screening
against a panel of several hundred kinases at a standard concentration (e.g., 10 uM). The
percentage of inhibition of kinase activity will be determined. Request follow-up 1C50
determination for any "hits" (typically >50% inhibition).[1]

o GPCR Panel Screening (e.g., SafetyScreen44™ Panel): Screen ML145 at a fixed
concentration (e.g., 10 uM) against a panel of GPCRs, ion channels, and transporters.
The percentage of displacement of a specific radioligand is measured. Significant activity
is generally considered to be >50% inhibition of binding.[1]

o Data Analysis: Compile the percentage inhibition data for all targets. For targets with
significant inhibition, determine the IC50 values. This will provide a comprehensive off-target
profile for ML145.

B-Arrestin Recruitment Assay

This cell-based assay is a primary method for quantifying the antagonist activity of ML145 at
the GPR35 receptor.

Objective: To determine the IC50 of ML145 for the inhibition of agonist-induced (-arrestin-2
recruitment to human GPR35.
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Methodology:

o Cell Culture and Transfection: Use a cell line, such as HEK293, that stably expresses a [3-
arrestin reporter system (e.g., PathHunter™ -arrestin cells). Transiently or stably transfect
these cells with a vector expressing human GPR35.

e Assay Preparation:
o Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
o Prepare serial dilutions of ML145 and a known GPR35 agonist (e.g., Zaprinast).

e Antagonist Treatment: Pre-incubate the cells with varying concentrations of ML145 for a
defined period (e.g., 30 minutes) at 37°C.

o Agonist Stimulation: Add the GPR35 agonist at its EC80 concentration to all wells (except for
the negative control) and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

o Detection: Add the detection reagent (e.g., chemiluminescent substrate) and measure the
signal using a luminometer.

o Data Analysis: Plot the percentage of inhibition against the logarithm of the ML145
concentration and fit the data to a four-parameter logistic equation to determine the IC50
value.

ERK1/2 Phosphorylation Assay

This assay measures the ability of ML145 to inhibit a downstream signaling event following
GPR35 activation.

Objective: To determine the effect of ML145 on agonist-induced phosphorylation of ERK1/2.
Methodology:

o Cell Culture: Plate cells expressing human GPR35 in a multi-well plate and grow to a
suitable confluency.
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e Serum Starvation: To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-6
hours prior to the experiment.

» Antagonist Treatment: Pre-incubate the cells with varying concentrations of ML145 for 1-2
hours.

e Agonist Stimulation: Stimulate the cells with a GPR35 agonist at its EC80 concentration for a
pre-determined optimal time (typically 5-15 minutes).

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing
protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of each lysate.
e Western Blotting:
o Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

o Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2)
and total ERK1/2.

o Incubate with a corresponding HRP-conjugated secondary antibody.
o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

» Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-
ERKZ1/2 signal to the total ERK1/2 signal to determine the relative level of ERK1/2
phosphorylation.

Visualizations
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Caption: GPR35 signaling pathway and the inhibitory action of ML145.
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Caption: Experimental workflow for identifying potential off-target effects.
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Caption: Experimental workflow for the B-arrestin recruitment assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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